molecular formula C2Br2Cl4 B050365 1,2-Dibromotetrachloroethane CAS No. 630-25-1

1,2-Dibromotetrachloroethane

Cat. No. B050365
CAS RN: 630-25-1
M. Wt: 325.6 g/mol
InChI Key: WJUKOGPNGRUXMG-UHFFFAOYSA-N
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Description

1,2-Dibromotetrachloroethane (1,2-DBCE) is a halogenated hydrocarbon that is widely used in chemical synthesis, industrial processes, and medical research. It is a colorless liquid with a high boiling point and low vapor pressure. It has a strong odor and is highly flammable. Its chemical formula is C2H2Br2Cl4.

Scientific Research Applications

  • Synthetic Chemistry : It's used as a halogenating reagent in the synthesis of E-resveratrol, serving as an ozone-friendly alternative to other halogenating agents. This application is significant in organic synthesis, particularly in the Ramberg-Bäcklund rearrangement process (Soederman & Schwan, 2012).

  • Advanced Reduction Processes : In environmental chemistry, 1,2-Dibromotetrachloroethane is involved in advanced reduction processes (ARPs) for the degradation of harmful chemicals like 1,2-dichloroethane. These processes are critical for removing toxic substances from the environment (Liu, Vellanki, Batchelor, & Abdel-Wahab, 2014).

  • Conformational Analysis : The compound's molecular structure has been studied in depth. Understanding its conformational behavior is essential for applications in material science and molecular engineering (Thomassen, Samdal, & Hedberg, 1992).

  • Carbohydrate Chemistry : It has been used in the halogenation of carbohydrates, demonstrating efficiency in concentrated solutions under both microwave irradiation and conventional heating. This application is vital in the field of carbohydrate chemistry and drug development (Limousin et al., 1998).

  • Organic Synthesis : this compound is utilized as a brominating agent in the synthesis of various organic compounds, such as norbornene and norbornadiene derivatives. This shows its versatility in organic synthesis and pharmaceutical chemistry (Eşsiz, 2019).

  • Spectroscopy Studies : Its infrared and Raman spectra have been extensively studied, which is crucial for applications in spectroscopy and materials analysis (Shurvell, Cahill, Devarajan, & James, 1976).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2-dibromo-1,1,2,2-tetrachloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2Cl4/c3-1(5,6)2(4,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUKOGPNGRUXMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Br)(Cl)(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212209
Record name 1,2-Dibromotetrachloroethane
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Molecular Weight

325.6 g/mol
Source PubChem
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CAS RN

630-25-1
Record name 1,2-Dibromo-1,1,2,2-tetrachloroethane
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Record name 1,2-Dibromotetrachloroethane
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Record name 1,2-Dibromotetrachloroethane
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Record name 1,2-dibromotetrachloroethane
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Record name 1,2-DIBROMOTETRACHLOROETHANE
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Q & A

Q1: What are the primary applications of 1,2-dibromotetrachloroethane in organic synthesis?

A1: this compound (DBTCE) proves to be a versatile reagent in organic synthesis. Research highlights its efficacy in several transformations, including:

  • Conversion of alcohols to alkyl bromides: DBTCE, in conjunction with triphenylphosphine (PPh3), facilitates the efficient conversion of alcohols to their corresponding bromides under mild conditions. This method is noteworthy for its high yields, rapid reaction times (as short as 5 minutes), and applicability to chiral alcohols with excellent enantiomeric excess retention [].
  • Ring-opening reactions of cyclic ethers: DBTCE, again with PPh3, enables the ring-opening of cyclic ethers under mild conditions [].
  • Bromination reactions: DBTCE acts as an effective brominating agent for various substrates. For instance, it enables the synthesis of brominated norbornene, norbornadiene, and benzonorbornadiene derivatives in good yields []. It has also been successfully employed in the bromination of 2,3-dihydrobenzobarrelene, leading to the selective formation of a non-rearrangement product [].
  • Synthesis of halogenated tetrathiafulvalenes (TTFs): DBTCE serves as a brominating agent in the synthesis of halogenated TTFs, specifically in the preparation of tetrabromo-TTF and 2,3-dibromo-6,7-dimethyl-TTF [].

Q2: Can you explain the role of this compound in the Ramberg-Bäcklund rearrangement?

A2: Traditionally, the Ramberg-Bäcklund rearrangement, a reaction that transforms sulfones into alkenes, employs ozone-depleting agents like carbon tetrachloride (CCl4), dibromodifluoromethane (CBr2F2), and dibromotetrafluoroethane (CBr2F4). Research demonstrates that DBTCE can successfully replace these environmentally harmful reagents in this reaction [].

Q3: What are the environmental concerns associated with this compound, and are there any alternatives?

A3: While DBTCE offers valuable synthetic utility, it is crucial to acknowledge its potential environmental impact. As a halogenated hydrocarbon, DBTCE raises concerns regarding its persistence and potential for bioaccumulation. Notably, its use in polystyrene foaming-in-place compositions, aiming to impart self-extinguishing properties, highlights this concern []. Research is ongoing to explore alternative, more environmentally friendly reagents and strategies to mitigate the ecological impact of DBTCE.

Q4: Are there any studies on the stability and compatibility of this compound with different materials?

A5: Research indicates that the presence of silicone mold release agents negatively affects the self-extinguishing properties of polystyrene compositions containing DBTCE []. This finding underscores the importance of considering material compatibility when using DBTCE in various applications. Further research is needed to comprehensively understand its stability and compatibility with a wider range of materials.

Q5: What analytical techniques are commonly used to characterize and quantify this compound?

A5: Various spectroscopic techniques are employed for the characterization of DBTCE and its derivatives. These include:

  • NMR Spectroscopy: 29Si and 31P NMR spectroscopy are particularly useful in characterizing phosphanes and diphosphanes synthesized using DBTCE, providing information about their structure and purity [].
  • X-ray Crystallography: This technique has been instrumental in determining the single-crystal structures of compounds like tetrachloro-TTF (Cl4TTF), 2,3-dichloro-6,7-dimethyl-TTF (Cl2Me2TTF), and 2,3-diiodo-6,7-dimethyl-TTF (I2Me2TTF), providing valuable insights into their molecular geometries and packing arrangements [, ].

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